![molecular formula C7H8N2O2 B1317749 2-(3-Aminopyridin-2-yl)acetic acid CAS No. 80352-63-2](/img/structure/B1317749.png)
2-(3-Aminopyridin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Aminopyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C7H8N2O2 . It is a solid substance and is used in the synthesis of other chemical compounds .
Synthesis Analysis
The synthesis of “2-(3-Aminopyridin-2-yl)acetic acid” involves the condensation of substituted 2-aminopyridines with α-halo ketones, followed by the introduction of a carboxymethyl function into the structure of the resulting imidazo .Molecular Structure Analysis
The molecular structure of “2-(3-Aminopyridin-2-yl)acetic acid” is represented by the InChI code1S/C7H8N2O2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H2,8,9)(H,10,11)
. This indicates that the molecule consists of a pyridine ring with an amino group at the 3rd position and an acetic acid group at the 2nd position . Physical And Chemical Properties Analysis
“2-(3-Aminopyridin-2-yl)acetic acid” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Structural Studies
2-(3-Aminopyridin-2-yl)acetic acid is fundamental in the synthesis and structural study of various compounds. It serves as a precursor for synthesizing (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, with the molecular conformations of the products analyzed through 1H NMR spectral and X-Ray data (Chui et al., 2004). Additionally, the reactivity of 2-aminopyridine with Meldrum’s acid and aryl glyoxals or aryl aldehydes has been explored, leading to the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates (Asadi et al., 2021).
Chemical Synthesis and Derivatives Development
This compound is instrumental in the chemical synthesis of various derivatives. A notable example is the development of alternate synthetic routes for β-3 receptor agonists, enhancing the efficiency of the synthesis process (Scott et al., 2004). Furthermore, it plays a crucial role in the one-pot synthesis of 2-amino-3-cyanopyridine derivatives, highlighting its utility in streamlined and environmentally friendly synthetic processes (Tang et al., 2011).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been found to interact with γ-aminobutyric acid receptors .
Mode of Action
Related compounds like imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives have been shown to exert their effects by blocking γ-aminobutyric acid receptors .
Result of Action
Related compounds have been shown to possess a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
properties
IUPAC Name |
2-(3-aminopyridin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-2-1-3-9-6(5)4-7(10)11/h1-3H,4,8H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRPQJISCIAKFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507849 |
Source
|
Record name | (3-Aminopyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyridin-2-yl)acetic acid | |
CAS RN |
80352-63-2 |
Source
|
Record name | (3-Aminopyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.